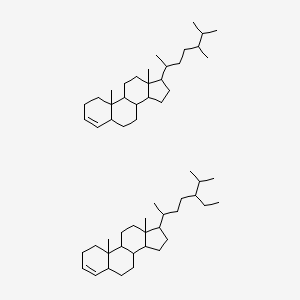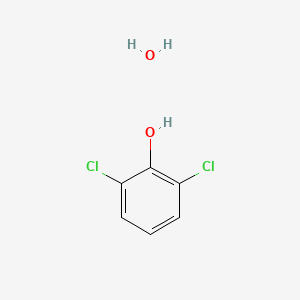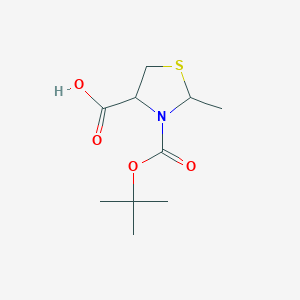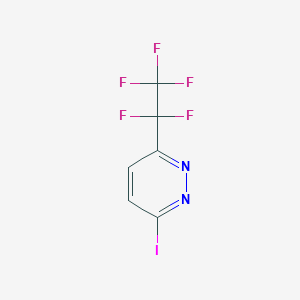
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH is a synthetic peptide composed of multiple amino acids. This compound is characterized by its unique sequence, which includes both standard and non-standard amino acids, such as 2-thiophene (2Thi) and xiHyp (xiHyp).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection Steps: Protecting groups on the amino acids are removed using reagents like TFA.
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH: can undergo various chemical reactions, including:
Oxidation: The thiophene groups can be oxidized to sulfoxides or sulfones.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions at the thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Halogenating agents like NBS for bromination.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced peptide with free thiol groups.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH: has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its potential role in cell signaling and protein interactions.
Medicine: Explored for therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and sensors.
Mecanismo De Acción
The mechanism of action of H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH involves its interaction with specific molecular targets. The arginine residues may facilitate binding to negatively charged cell membranes, while the thiophene groups can participate in redox reactions. The peptide may modulate signaling pathways and protein-protein interactions, leading to its biological effects.
Comparación Con Compuestos Similares
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH: can be compared with other synthetic peptides with similar sequences:
H-DL-Arg-DL-Arg-DL-Hyp-DL-Pro-Gly-DL-Ser-DL-Phe-DL-Arg-OH: Lacks thiophene groups, resulting in different chemical reactivity.
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-Ser-DL-Phe-DL-Arg-OH: Lacks thiophene groups, affecting its redox properties.
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-Arg-OH: Contains only one thiophene group, altering its chemical behavior.
The unique combination of amino acids and functional groups in This compound
Propiedades
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H83N19O13S2/c57-35(14-4-18-64-54(58)59)45(79)69-36(15-5-19-65-55(60)61)51(85)75-29-32(77)25-43(75)52(86)74-21-7-17-42(74)50(84)67-28-44(78)68-39(26-33-12-8-22-89-33)47(81)73-41(30-76)49(83)71-38(24-31-10-2-1-3-11-31)46(80)72-40(27-34-13-9-23-90-34)48(82)70-37(53(87)88)16-6-20-66-56(62)63/h1-3,8-13,22-23,32,35-43,76-77H,4-7,14-21,24-30,57H2,(H,67,84)(H,68,78)(H,69,79)(H,70,82)(H,71,83)(H,72,80)(H,73,81)(H,87,88)(H4,58,59,64)(H4,60,61,65)(H4,62,63,66) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGMPJSHNJQEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC(CN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NCC(=O)NC(CC3=CC=CS3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CS5)C(=O)NC(CCCN=C(N)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H83N19O13S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12106187.png)





![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)



